2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
“2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1343199-34-7. It has a molecular weight of 180.13 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethanol . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Trifluoromethylpyrazoles : Braibante, Clar, and Martins (1993) reported the synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazoles and related compounds, showcasing the compound as a versatile building block for pyrazole rings with a trifluoromethyl substituent (Braibante, Clar, & Martins, 1993).
- Structural Characterization : Pettinari et al. (1995) synthesized and characterized tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, which includes structures similar to the compound , highlighting its utility in organometallic chemistry (Pettinari et al., 1995).
Applications in Organic Light Emitting Diodes (OLEDs)
- Mechanoluminescence and OLEDs : Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, demonstrating their use in mechanoluminescent and efficient white OLEDs. This research indicates potential applications of similar pyrazole-based compounds in advanced electronic devices (Huang et al., 2013).
Chemical Reactions and Derivatives
- Condensation Reactions : Pavlik, Ayudhya, and Tantayanon (2002) explored the condensation of methylhydrazine with derivatives of the compound, contributing to the understanding of its chemical reactivity and potential for creating novel chemical entities (Pavlik, Ayudhya, & Tantayanon, 2002).
- Synthesis of Fluorinated Pyrazoles : Jones et al. (1996) discussed the synthesis of fluorinated azoles, including derivatives of the compound , which can have applications in NMR spectroscopy and possibly in biological media pH measurement (Jones et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interacts with the biochemical pathways of leishmania and plasmodium species .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s potent antileishmanial and antimalarial activities suggest that it likely induces significant changes in the cellular processes of leishmania and plasmodium species .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFCPGUHEHHGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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